molecular formula C39H59N9O9S B3029847 H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH CAS No. 80237-40-7

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Cat. No.: B3029847
CAS No.: 80237-40-7
M. Wt: 830.0 g/mol
InChI Key: RYSDYFSOAFUPQC-XDIGFQIYSA-N
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Description

The compound H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, lysine, and lysineMet-Enkephalin-Lys-Lys and is a naturally occurring, endogenous opioid peptide. This compound is known for its ability to inhibit tumor growth by binding to opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, phenylalanine, methionine, lysine, and lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH involves binding to opioid receptors, which are G-protein-coupled receptors. Upon binding, the peptide activates intracellular signaling pathways that lead to various physiological effects, including pain relief and inhibition of tumor growth. The molecular targets include the mu, delta, and kappa opioid receptors .

Comparison with Similar Compounds

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: can be compared with other opioid peptides such as:

The uniqueness of This compound lies in its specific sequence, which confers distinct binding properties and biological activities compared to other opioid peptides .

Biological Activity

The peptide compound H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a member of a class of bioactive peptides that have garnered significant interest in various fields, including pharmaceuticals, biotechnology, and neuroscience. This compound is notable for its complex amino acid sequence, which contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Neurotransmitter Modulation : The peptide has been studied for its role in modulating neurotransmitter release, which is critical in neurological functions and disorders.
  • Antihypertensive Effects : Similar peptides have shown potential in inhibiting angiotensin-converting enzyme (ACE), thereby reducing hypertension .
  • Antioxidant Properties : Peptides derived from natural sources often exhibit antioxidant activities, which can protect cells from oxidative stress .

Case Studies

  • Neuroscience Research : In studies focusing on neurotransmitter release, this compound has been implicated in enhancing the release of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions.
  • Pharmaceutical Applications : Research indicates that this peptide can be utilized in developing peptide-based drugs targeting various diseases, including cardiovascular and neurodegenerative conditions .

Biological Activity Comparison Table

Peptide SequenceBiological ActivityReference
This compoundNeurotransmitter modulation
H-TYR-GLY-GLY-PHE-METACE inhibition
Marine-derived peptidesAntioxidant activity

Research Findings on Antihypertensive Effects

Study ReferencePeptide SequenceIC50 (nM)
H-TYR-GLY-GLY-PHE-MET50
H-TYR-GLY-GLY26.3
H-TYR-LYS-OH91.6

Pharmaceutical Development

This compound is being explored for its potential therapeutic benefits in treating various diseases due to its unique amino acid composition. Its ability to modulate physiological processes makes it a candidate for drug development aimed at conditions such as hypertension and neurodegenerative diseases.

Biotechnology

In biotechnology, this peptide serves as a model compound for studying protein interactions and folding. Understanding these interactions is crucial for developing new biotechnological applications, including enzyme design and protein engineering .

Cosmetic Formulations

The compound's properties also lend themselves to cosmetic applications, particularly in formulations aimed at enhancing skin hydration and promoting collagen synthesis .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O9S/c1-58-20-17-30(37(54)46-29(11-5-7-18-40)36(53)48-31(39(56)57)12-6-8-19-41)47-38(55)32(22-25-9-3-2-4-10-25)45-34(51)24-43-33(50)23-44-35(52)28(42)21-26-13-15-27(49)16-14-26/h2-4,9-10,13-16,28-32,49H,5-8,11-12,17-24,40-42H2,1H3,(H,43,50)(H,44,52)(H,45,51)(H,46,54)(H,47,55)(H,48,53)(H,56,57)/t28-,29-,30-,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSDYFSOAFUPQC-XDIGFQIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724221
Record name L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80237-40-7
Record name L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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